

An In-depth Technical Guide to Ethyl 3-hydroxy-3-phenylpropanoate

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Compound of Interest

Compound Name: *Ethyl 3-hydroxy-3-phenylpropanoate*

Cat. No.: *B1359866*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Ethyl 3-hydroxy-3-phenylpropanoate**, a key chiral building block in the synthesis of various pharmaceuticals. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and explores its applications in drug development.

Chemical and Physical Properties

Ethyl 3-hydroxy-3-phenylpropanoate is a chiral ester with the molecular formula $C_{11}H_{14}O_3$. [1] It exists as a racemic mixture and as two distinct enantiomers, (R) and (S). The specific properties of each form are crucial for their application in stereoselective synthesis.

Table 1: Chemical Identifiers and Properties of **Ethyl 3-hydroxy-3-phenylpropanoate** and its Enantiomers

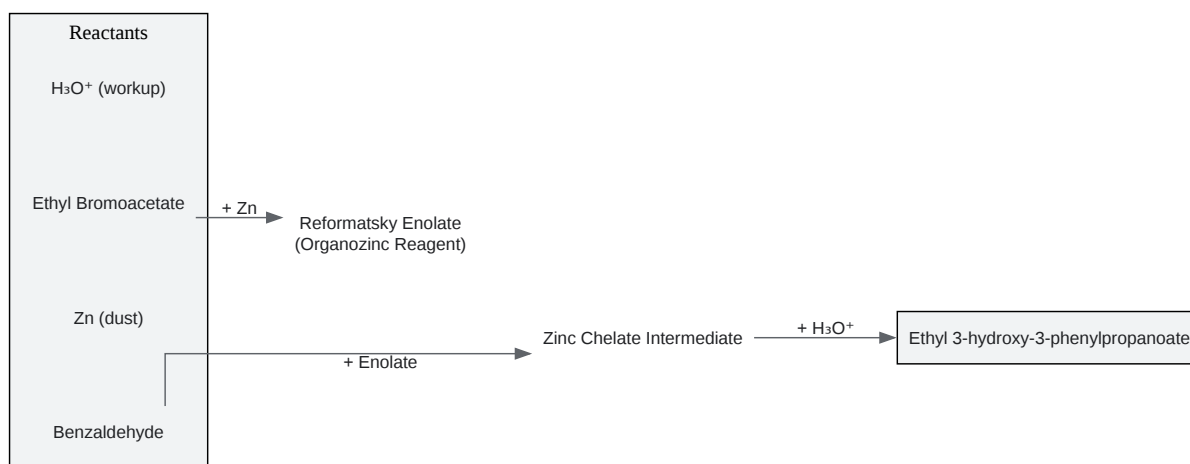
Property	Racemic Ethyl 3-hydroxy-3-phenylpropanoate	(+)-(R)-Ethyl 3-hydroxy-3-phenylpropanoate	(-)-(S)-Ethyl 3-hydroxy-3-phenylpropanoate
CAS Number	5764-85-2[2]	72656-47-4	33401-74-0[3]
Molecular Formula	C ₁₁ H ₁₄ O ₃ [1]	C ₁₁ H ₁₄ O ₃	C ₁₁ H ₁₄ O ₃ [3]
Molecular Weight	194.23 g/mol [1]	194.23 g/mol	194.23 g/mol [3]
Appearance	Colorless to light yellow clear liquid	-	Colorless liquid with an aromatic odor[3]
Boiling Point	154-156 °C @ 13 Torr	-	195 °C @ 11 Torr[3]
Density	1.088 - 1.119 g/cm ³	-	1.51 g/ml[3]
Refractive Index (n ₂₀ /D)	1.523	1.510	1.510[3]
Optical Activity ([α] ₂₀ /D)	Not Applicable	+51±2°, c = 1% in chloroform	-
Storage	Store in a cool, dry, ventilated place[3]	2-8°C	Store in a cool, dry, ventilated place[3]

Synthesis of Ethyl 3-hydroxy-3-phenylpropanoate

The most common and effective method for synthesizing **Ethyl 3-hydroxy-3-phenylpropanoate** is the Reformatsky reaction. This organozinc-mediated reaction involves the condensation of an α-halo ester (ethyl bromoacetate) with a carbonyl compound (benzaldehyde).

Reformatsky Reaction Mechanism

The reaction proceeds through the formation of an organozinc reagent, often called a Reformatsky enolate. This enolate is less reactive than corresponding lithium enolates or Grignard reagents, which prevents self-condensation of the ester.



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Mechanism of the Reformatsky Reaction.

Experimental Protocol: Synthesis via Reformatsky Reaction

This protocol is a generalized procedure based on common laboratory practices for the synthesis of β -hydroxy esters.

Materials:

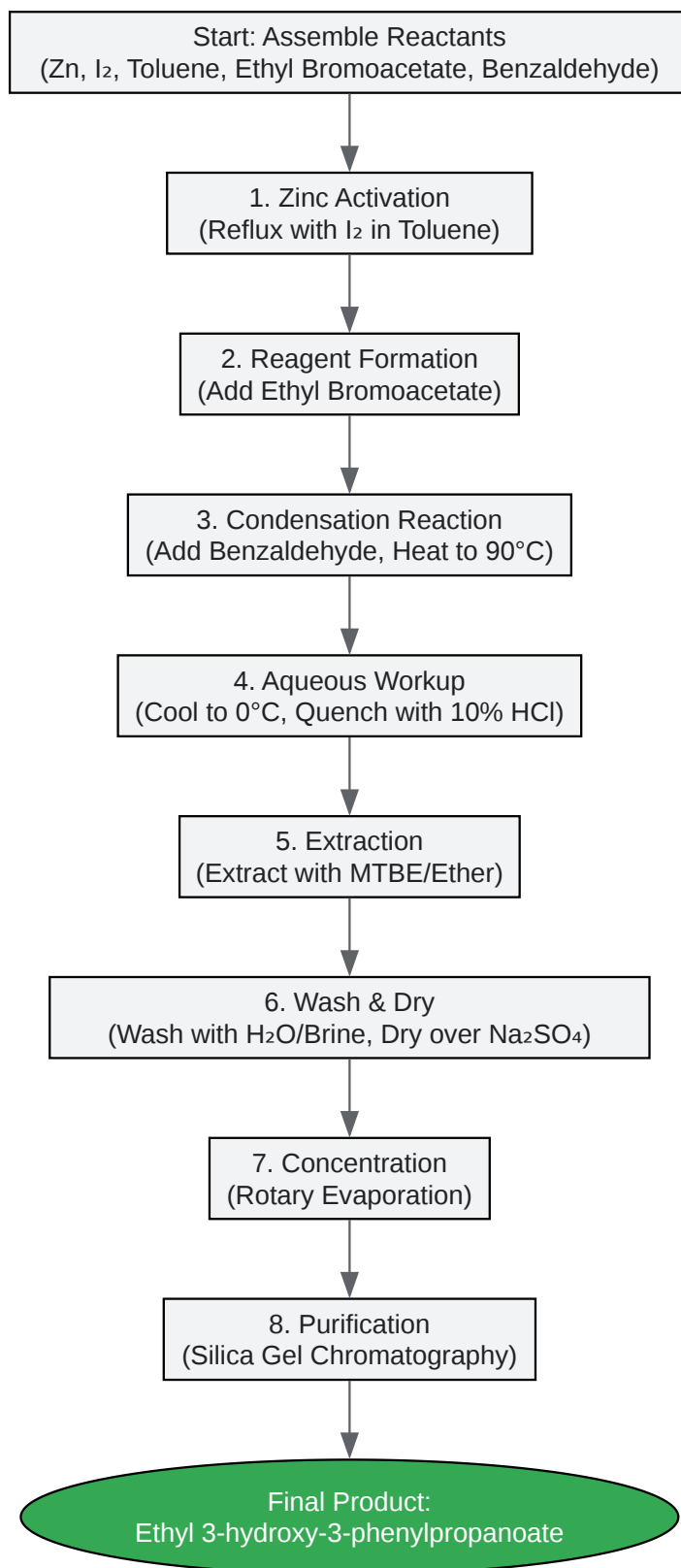
- Activated Zinc dust
- Iodine (catalyst)
- Toluene (anhydrous)

- Ethyl bromoacetate
- Benzaldehyde
- Methyl tert-butyl ether (MTBE) or Diethyl ether
- 10% Hydrochloric acid (HCl) or saturated Ammonium chloride (NH₄Cl) solution
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

- Activation of Zinc: A suspension of activated zinc dust (1.2-5.0 eq) and a crystal of iodine (catalytic amount) in anhydrous toluene is stirred under reflux for approximately 5 minutes and then cooled to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
- Formation of the Reformatsky Reagent: To this mixture, add ethyl bromoacetate (1.0 eq). The mixture may be gently heated to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a grayish, cloudy suspension.
- Reaction with Benzaldehyde: A solution of benzaldehyde (1.0-1.2 eq) in anhydrous toluene is added dropwise to the suspension of the Reformatsky reagent. The resulting mixture is then stirred at an elevated temperature (e.g., 90 °C) for 30 minutes to an hour, or until TLC analysis indicates the consumption of the starting materials.
- Workup: The reaction is cooled to 0 °C in an ice bath. The reaction is quenched by the slow addition of 10% HCl or saturated NH₄Cl solution to dissolve the zinc salts.
- Extraction: The quenched reaction mixture is filtered. The filtrate is transferred to a separatory funnel and extracted with MTBE or diethyl ether (3x).
- Washing: The combined organic phases are washed sequentially with water and brine.
- Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

- Purification: The crude product is purified by silica gel column chromatography to yield pure **Ethyl 3-hydroxy-3-phenylpropanoate**.



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Experimental workflow for synthesis and purification.

Analytical Methods

Spectroscopic Analysis

Characterization of **Ethyl 3-hydroxy-3-phenylpropanoate** is typically performed using NMR and IR spectroscopy. While specific spectra are best obtained from dedicated databases, the expected chemical shifts and vibrational frequencies can be predicted based on the molecule's structure.

- ^1H NMR: Expected signals include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, a multiplet for the methylene protons adjacent to the carbonyl group, a multiplet for the methine proton attached to the hydroxyl group, a broad singlet for the hydroxyl proton, and multiplets for the aromatic protons of the phenyl group.
- ^{13}C NMR: Key signals are expected for the carbonyl carbon of the ester, the carbons of the phenyl ring, the carbon bearing the hydroxyl group, and the carbons of the ethyl ester group.
- FT-IR: Characteristic absorption bands would include a broad peak for the O-H stretch of the alcohol group (around 3400 cm^{-1}), a strong peak for the C=O stretch of the ester (around 1730 cm^{-1}), and peaks corresponding to C-H stretches (aromatic and aliphatic) and C-O stretches.

Chromatographic Analysis and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of **Ethyl 3-hydroxy-3-phenylpropanoate** and for separating its enantiomers.

Protocol: Chiral HPLC Separation

- Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H) is effective for enantiomeric resolution.
- Mobile Phase: A normal-phase eluent, typically a mixture of n-hexane and an alcohol modifier like isopropanol (e.g., 95:5 or 90:10 v/v), is commonly used.

- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 220 nm or 254 nm).
- Temperature: Column temperature is usually maintained at ambient or a controlled temperature like 25 °C.

This method allows for the quantification of the enantiomeric excess (ee) of a sample, which is critical in the development of single-enantiomer drugs.

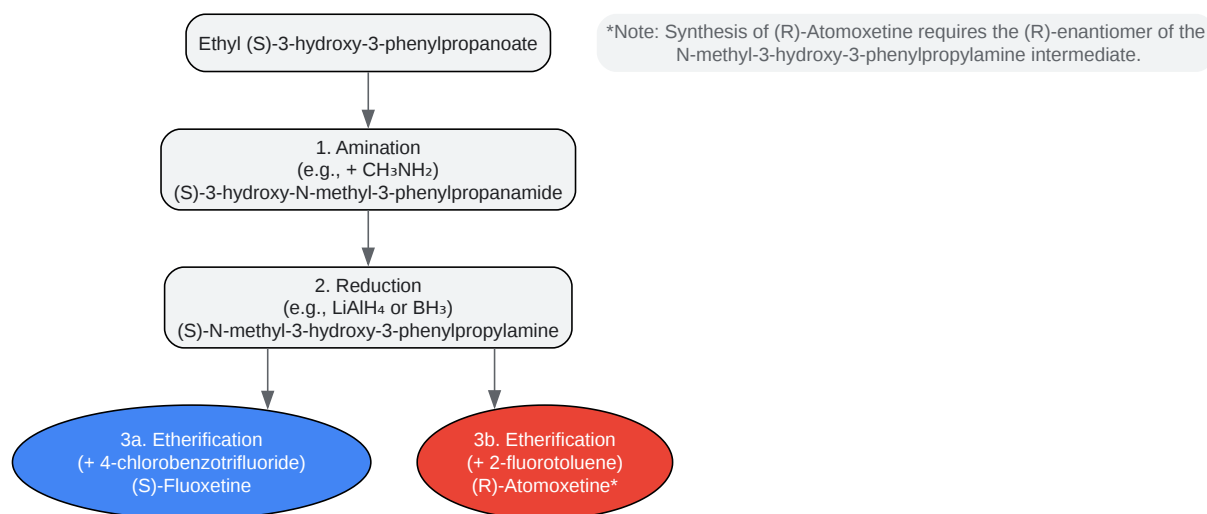
Applications in Drug Development

Ethyl 3-hydroxy-3-phenylpropanoate, particularly its (S)-enantiomer, is a valuable chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its bifunctional nature (hydroxyl and ester groups) allows for diverse chemical transformations.

A prominent application is in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs), which are widely used as antidepressants.

Role in the Synthesis of Fluoxetine and Tomoxetine

The synthesis of drugs like (R,S)-Fluoxetine (Prozac) and (R)-Atomoxetine (Strattera, derived from Tomoxetine) can utilize intermediates derived from **Ethyl 3-hydroxy-3-phenylpropanoate**. The general synthetic strategy involves the conversion of the ester to an amide, followed by reduction and subsequent etherification.



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Logical pathway to key antidepressants.

Biological Activity of Related Compounds

While **Ethyl 3-hydroxy-3-phenylpropanoate** is primarily a synthetic intermediate, its core phenylpropanoic acid structure is found in many naturally occurring compounds with significant biological activities. Derivatives such as caffeic acid and ferulic acid, which are also phenylpropanoids, exhibit potent antioxidant, anti-inflammatory, and antimicrobial properties. This underlying biological relevance of the phenylpropanoate scaffold underscores its importance as a foundational structure in medicinal chemistry and drug discovery.

Safety and Handling

Ethyl 3-hydroxy-3-phenylpropanoate should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment (PPE), including safety glasses and gloves. The compound should be used in a well-ventilated area, and inhalation of vapors should be avoided. It is classified as a combustible liquid and should be stored away

from ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]

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